REACTION_CXSMILES
|
C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|
|
Name
|
Au CeO2
|
Quantity
|
263.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.2 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
Au (Na+)CEO2
|
Quantity
|
208.2 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after 23 hrs
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
of reaction
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|
|
Name
|
Au CeO2
|
Quantity
|
263.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.2 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
Au (Na+)CEO2
|
Quantity
|
208.2 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after 23 hrs
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
of reaction
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |